

# Spectral Analysis of 3-Aminophenethyl Alcohol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(3-Aminophenyl)ethanol

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An In-depth Examination of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-aminophenethyl alcohol, more systematically named 1-(3-aminophenyl)ethanol. This compound is of interest to researchers in medicinal chemistry and drug development due to its structural motifs. This document presents its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabulated format, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and replication.

## Quantitative Spectral Data

The following tables summarize the key spectral data obtained for 1-(3-aminophenyl)ethanol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectral Data of 1-(3-aminophenyl)ethanol

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Proposed Assignment
7.10 - 7.25	m	1H	-	Ar-H
6.60 - 6.80	m	3H	-	Ar-H
4.75	q	1H	6.4	-CH(OH)-
3.65 (broad s)	s	2H	-	-NH <sub>2</sub>
2.50 (broad s)	s	1H	-	-OH
1.35	d	3H	6.4	-CH <sub>3</sub>

Table 2: <sup>13</sup>C NMR Spectral Data of 1-(3-aminophenyl)ethanol

Chemical Shift ( $\delta$ ) ppm	Proposed Assignment
146.5	Ar-C (C-NH <sub>2</sub> )
145.8	Ar-C (C-CH(OH))
129.2	Ar-CH
117.5	Ar-CH
115.1	Ar-CH
113.8	Ar-CH
70.4	-CH(OH)-
25.1	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of 1-(3-aminophenyl)ethanol

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (amine)
3030	Medium	Aromatic C-H stretch
2970 - 2850	Medium	Aliphatic C-H stretch
1600, 1580, 1490	Medium-Strong	Aromatic C=C bending
1450	Medium	CH <sub>3</sub> bending
1370	Medium	C-O-H bending
1260 - 1050	Strong	C-O stretch
880 - 780	Strong	Aromatic C-H out-of-plane bending (meta-substitution)

## Mass Spectrometry (MS)

Table 4: GC-MS Fragmentation Data of 1-(3-aminophenyl)ethanol<sup>[1]</sup>

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
137	Moderate	[M] <sup>+</sup> (Molecular Ion)
122	High	[M - CH <sub>3</sub> ] <sup>+</sup>
94	Base Peak	[M - CH <sub>3</sub> - CO] <sup>+</sup> or rearrangement product
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. While specific instrument parameters for the cited data may vary, these protocols represent standard practices for the analysis of aromatic alcohols and amines.

## NMR Spectroscopy

A solution of 1-(3-aminophenyl)ethanol (approximately 10-20 mg) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ , 0.5-0.7 mL) in a standard 5 mm NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.  $^1\text{H}$  NMR data is typically acquired with 16-32 scans, while  $^{13}\text{C}$  NMR requires a greater number of scans (e.g., 1024 or more) due to the low natural abundance of the  $^{13}\text{C}$  isotope. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

## IR Spectroscopy

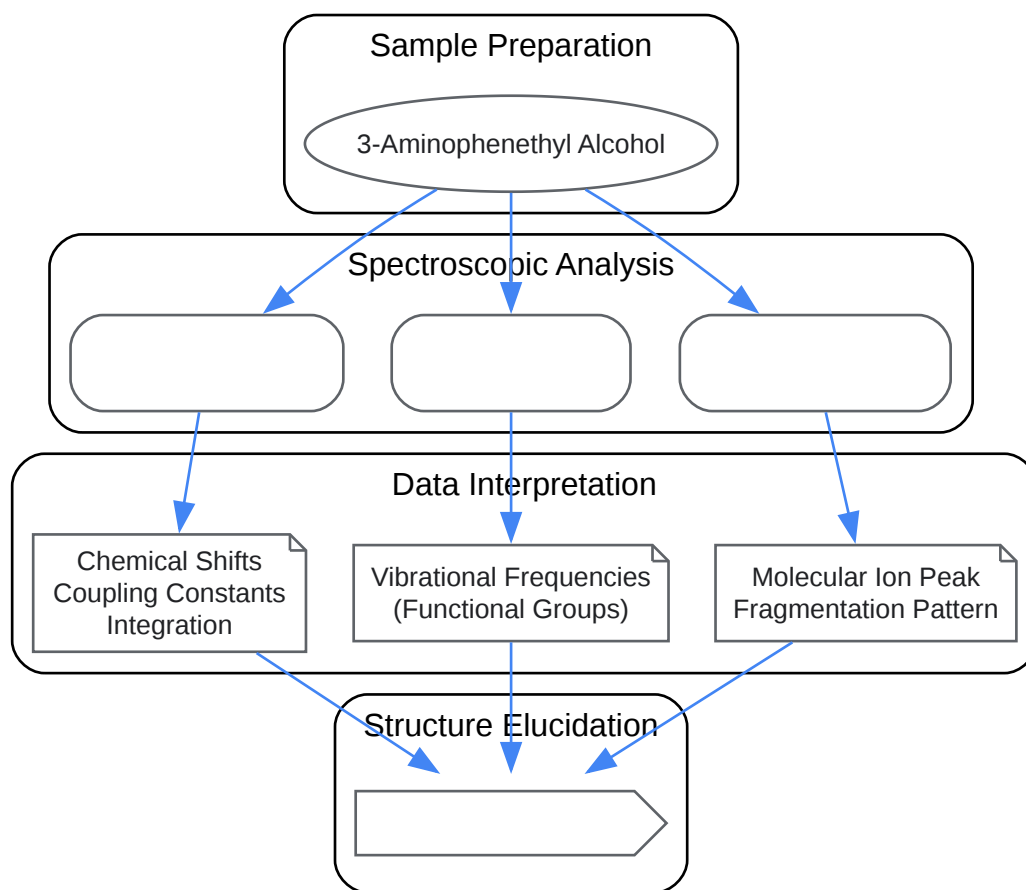
Infrared spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount of 1-(3-aminophenyl)ethanol is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded over the range of  $4000\text{-}400\text{ cm}^{-1}$ .

## Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the mass analysis. A dilute solution of the sample in a suitable solvent (e.g., methanol or dichloromethane) is injected into the GC. The compound is separated on a capillary column (e.g., a non-polar or medium-polarity column) with helium as the carrier gas. The GC oven temperature is programmed to ramp from a low initial temperature (e.g.,  $60^\circ\text{C}$ ) to a final temperature (e.g.,  $250^\circ\text{C}$ ) to ensure proper separation and elution. The eluted compound then enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and the resulting fragments are separated based on their mass-to-charge ratio.

## Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of 3-aminophenethyl alcohol.



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Caption: Workflow for the spectral characterization of 3-aminophenethyl alcohol.

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## References

- 1. 1-(3-Aminophenyl)ethanol | C<sub>8</sub>H<sub>11</sub>NO | CID 222461 - PubChem [pubchem.ncbi.nlm.nih.gov]
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